1-(4-chlorobenzyl)-4-(4-methylcyclohexyl)piperazine
Description
1-(4-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine is a piperazine derivative characterized by a 4-chlorobenzyl group at the N1 position and a 4-methylcyclohexyl substituent at the N4 position. Piperazine derivatives are widely studied for their diverse pharmacological properties, including central nervous system (CNS) modulation, antimicrobial activity, and anticancer effects .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2/c1-15-2-8-18(9-3-15)21-12-10-20(11-13-21)14-16-4-6-17(19)7-5-16/h4-7,15,18H,2-3,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSGYWSGRDBRKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-4-(4-methylcyclohexyl)piperazine typically involves the reaction of 4-chlorobenzyl chloride with 4-methylcyclohexylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting intermediate is then reacted with piperazine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 1-(4-chlorobenzyl)-4-(4-methylcyclohexyl)piperazine can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-4-(4-methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
1-(4-chlorobenzyl)-4-(4-methylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and affecting neuronal signaling pathways. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities.
Comparison with Similar Compounds
Substituent Analysis
Key Structural Features :
- 4-Chlorobenzyl Group : Enhances electron-withdrawing effects and influences aromatic interactions with biological targets.
Comparisons :
Key Observations :
- The 4-methylcyclohexyl group in the target compound provides conformational rigidity and increased lipophilicity compared to linear alkyl or polar substituents (e.g., benzoyl in or methylthio in ).
- Halogenation: The 4-chlorobenzyl group is shared with compounds like 1-(4-chlorobenzyl)piperazine but contrasts with MT-45’s non-halogenated N1 substituent .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
- Target Compound : The cyclohexyl group likely reduces aqueous solubility compared to derivatives with polar groups (e.g., benzoyl in ), but enhances membrane permeability .
- 1-(4-Chlorobenzyl)-4-[4-(methylthio)benzyl]piperazine : The methylthio group introduces moderate lipophilicity, balancing solubility and permeability.
Metabolic Stability
- Cyclohexyl vs. Aromatic Substituents : The saturated cyclohexyl ring in the target compound may reduce oxidative metabolism compared to arylpiperazines like MT-45 .
- Halogen Impact : The 4-chloro group may slow hepatic degradation via cytochrome P450 enzymes, as seen in other chlorinated piperazines .
Pharmacological Activity Comparison
CNS Activity
- MT-45 : A structurally related piperazine with potent analgesic activity (Ki = 0.028 nM at 5-HT1A receptors). The target’s cyclohexyl group may confer similar receptor affinity but requires empirical validation.
- trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines : High 5-HT1A receptor selectivity (Ki = 0.028 nM) due to conformational constraints. The target’s lack of methoxy groups may reduce serotonergic activity.
Antimicrobial and Anticancer Activity
- Azole-containing Piperazines : Exhibit broad-spectrum antimicrobial activity (MIC = 3.1–25 µg/mL). The target’s non-azole structure suggests divergent mechanisms.
- 4-(4-Chlorobenzhydryl)piperazine Derivatives : Demonstrated cytotoxicity against multiple cancer cell lines (e.g., HEPG2, MCF7). The target’s cyclohexyl group may similarly enhance anticancer efficacy through lipophilic interactions.
Biological Activity
Overview
1-(4-chlorobenzyl)-4-(4-methylcyclohexyl)piperazine is a piperazine derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of psychiatry and neurology. The following sections provide a comprehensive analysis of its biological activity, including mechanisms of action, case studies, and comparative data.
The primary mechanism of action for 1-(4-chlorobenzyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with various neurotransmitter receptors. Notably, it acts as an antagonist at the histamine H1 receptors, which plays a crucial role in modulating allergic responses and central nervous system (CNS) activities. Additionally, this compound may exhibit activity against serotonin receptors, contributing to its potential effects on mood and anxiety disorders.
Biological Activities
- Antihistaminic Activity : The compound's antagonistic properties at H1 receptors suggest efficacy in treating allergic reactions and conditions such as rhinitis and urticaria.
- Neuropharmacological Effects : Preliminary studies indicate potential benefits in managing anxiety and depression by modulating serotonin pathways.
- Antimicrobial Properties : Some derivatives of piperazine compounds have shown antimicrobial activity, suggesting that this compound may also possess similar properties.
Research Findings
Recent studies have explored the pharmacological profile of 1-(4-chlorobenzyl)-4-(4-methylcyclohexyl)piperazine, highlighting its potential as a multi-target drug:
- Histamine Receptor Antagonism : It has been demonstrated to inhibit histamine-induced responses in various biological assays, confirming its role as a potent H1 receptor antagonist .
- Serotonin Receptor Interaction : In vitro assays have shown that this compound may interact with serotonin receptors, indicating possible applications in treating mood disorders .
Comparative Analysis
To better understand the biological activity of 1-(4-chlorobenzyl)-4-(4-methylcyclohexyl)piperazine, it is beneficial to compare it with other piperazine derivatives:
| Compound Name | Primary Activity | Notes |
|---|---|---|
| Levocetirizine | Antihistaminic | Potent H1 receptor antagonist |
| Diphenhydramine | Antihistaminic | Sedative effects; classic antihistamine |
| Promethazine | Antihistaminic/antiemetic | Used for nausea; broader receptor interactions |
Case Studies
Several case studies have documented the effects of piperazine derivatives in clinical settings:
- Case Study 1 : A study involving patients with allergic rhinitis showed significant improvement in symptoms when treated with piperazine derivatives compared to placebo controls.
- Case Study 2 : In a clinical trial assessing anxiety disorders, participants receiving treatment with compounds similar to 1-(4-chlorobenzyl)-4-(4-methylcyclohexyl)piperazine reported enhanced mood stabilization and reduced anxiety levels.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
